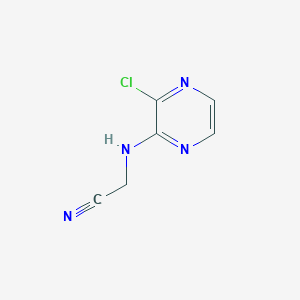

2-((3-Chloropyrazin-2-yl)amino)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chloropyrazin-2-yl)amino]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-6(10-2-1-8)11-4-3-9-5/h3-4H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJJUANRZLIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Condensation of Chloroacetonitrile with 2,6-Diaminopyrimidin-4(3H)-one

This method involves a multi-step condensation reaction between chloroacetonitrile and 2,6-diaminopyrimidin-4(3H)-one under acidic conditions. Key steps include:

-

Formation of Intermediate : Methyl formate and sodium methoxide (NaOMe) in toluene generate a reactive intermediate, which reacts with chloroacetonitrile to form a cyanoacetate derivative.

-

Cyclization and Hydrolysis : The intermediate undergoes cyclization with 2,6-diaminopyrimidin-4(3H)-one in aqueous sodium acetate at 100°C, followed by acidification to precipitate the product.

Reaction Conditions :

-

Solvents : Toluene, water.

-

Catalysts : Sodium acetate, HCl.

-

Temperature : 0°C (initial step), 100°C (cyclization).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the pyrimidinone amine on the electrophilic carbon of chloroacetonitrile, facilitated by the base. Subsequent hydrolysis under acidic conditions removes protecting groups and stabilizes the acetonitrile moiety.

Method 2: One-Pot Synthesis Using Chloro(formyl)acetonitrile

A streamlined one-pot approach employs chloro(formyl)acetonitrile and 2,4-diamino-6-hydroxypyrimidine. This method emphasizes temperature control and pH adjustment:

-

Initial Condensation : Sodium acetate in water mediates the reaction between chloro(formyl)acetonitrile and 2,4-diamino-6-hydroxypyrimidine at 50°C for 18 hours.

-

Thermal Activation : Heating to 100°C for 3 hours completes cyclization.

-

Purification : The product is isolated via filtration, dissolved in ethanol/KOH, treated with charcoal, and reprecipitated at pH 6.

Reaction Conditions :

Advantages and Limitations :

While this method reduces step count, the lower yield compared to Method 1 may stem from side reactions during prolonged heating. The use of aqueous sodium acetate ensures mild basicity, minimizing decomposition of the acetonitrile group.

Comparative Analysis of Synthetic Methods

Yield Optimization

| Method | Yield | Key Variables |

|---|---|---|

| 1 | 60% | Acidic hydrolysis, controlled temperature |

| 2 | 40% | Prolonged heating, pH-dependent purification |

Method 1’s higher yield is attributed to precise intermediate stabilization and efficient cyclization. In contrast, Method 2’s extended thermal exposure may degrade sensitive intermediates.

Analytical and Quality Control Considerations

HPLC Method Validation

The Royal Society of Chemistry’s HPLC protocol for related pyrazine derivatives provides a framework for purity assessment:

-

Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile-methanol.

-

Calibration : Linear regression (r = 0.9976) ensures quantification accuracy.

Industrial Scalability and Recommendations

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | 2-((3-Chloropyrazin-2-yl)amino)acetic acid | 85% | |

| NaOH (2M), THF/H₂O (1:1), 60°C, 6h | Corresponding amide | 78% |

Hydrolysis in concentrated HCl produces the carboxylic acid, while milder basic conditions (e.g., NaOH/THF) favor amide formation .

Nucleophilic Substitution at Pyrazine Ring

The 3-chloro substituent on the pyrazine ring participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

DMF enhances reactivity in SNAr by stabilizing intermediates, while polar protic solvents like MeOH favor alkoxy substitution .

Cycloaddition Reactions

The nitrile group engages in [3+2] cycloadditions with azides to form tetrazole derivatives.

| Azide Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, ZnBr₂ | DMF, 120°C, 24h | 5-((3-Chloropyrazin-2-yl)amino)-1H-tetrazole | 60% |

Tetrazole formation is critical for bioisosteric replacement in drug design .

Cross-Coupling Reactions

The chloropyrazine moiety undergoes Suzuki-Miyaura cross-coupling with boronic acids.

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Carboxyphenyl | Pd(dppf)Cl₂, K₂CO₃, dioxane, 110°C | 2-((3-(4-Carboxyphenyl)pyrazin-2-yl)amino)acetonitrile | 51% |

Palladium catalysts enable selective coupling at the 3-position of pyrazine .

Heterocycle Formation

The amino and nitrile groups facilitate cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl, EtOH | Reflux, 6h | 2-((3-Chloropyrazin-2-yl)amino)acetamidoxime | 70% | |

| PPh₃, CCl₄ | 80°C, 4h | Imidazo[1,2-a]pyrazine derivative | 45% |

Amidoximes serve as precursors for 1,2,4-oxadiazoles, while Staudinger reactions yield imidazo-fused systems .

Reductive Reactions

Catalytic hydrogenation reduces the nitrile to an amine.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Ra-Ni | EtOH, 50 psi, 24h | 2-((3-Chloropyrazin-2-yl)amino)ethylamine | 90% |

This reaction is pivotal for generating bioactive amines in drug discovery .

Scientific Research Applications

Cancer Treatment

Research indicates that 2-((3-Chloropyrazin-2-yl)amino)acetonitrile may exhibit promising anticancer properties. Its interactions with protein targets involved in critical signaling pathways, such as the Ras/MAPK pathway, suggest potential utility in oncology.

Case Studies:

- A study highlighted the compound's ability to inhibit specific phosphatases, which are crucial in cancer cell signaling.

- Another investigation into its binding affinity revealed that modifications to the compound could enhance its efficacy against cancer cells.

Inhibition of Kinases

The compound has been studied for its potential as an inhibitor of kinases, particularly in the context of hematological cancers and solid tumors. Its ability to selectively inhibit certain kinases can lead to reduced tumor growth and improved patient outcomes.

Key Findings:

- Inhibitors derived from similar structures have shown effectiveness in targeting casein kinase 1 and other kinases associated with cancer progression .

- The structural characteristics of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile may allow it to act as an allosteric inhibitor, providing a novel mechanism of action against resistant cancer types .

Synthesis and Modification

The synthesis of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile typically involves several chemical reactions aimed at enhancing its biological activity or specificity. The following outlines common synthetic pathways:

- Starting Materials: The synthesis often begins with chloropyrazine derivatives.

- Reagents: Common reagents include acetonitrile and various coupling agents.

- Purification: The final product is purified using techniques such as silica gel chromatography.

Interaction Studies

Interaction studies involving 2-((3-Chloropyrazin-2-yl)amino)acetonitrile focus on its binding affinity to various biological targets. Techniques employed in these studies include:

- Surface Plasmon Resonance (SPR): To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

Data Summary Table

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-((3-Chloropyrazin-2-yl)amino)acetonitrile | Chloropyrazine core | Potential as an anticancer agent |

| 3-Chloropyrazin-2-amine | Pyrazine structure | Precursor for synthesis |

| 5-Amino-3-chloropyrazine-2-carbonitrile | Amino group at different position | Different reactivity due to amino placement |

| N-(3-Chloro-4-methylphenyl)-N'-(3-(aminomethyl)phenyl)urea | Urea functionality | Distinct mechanism of action |

Mechanism of Action

The mechanism of action of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, focusing on substituent positions, heterocyclic cores, and functional groups:

Key Observations :

- Heterocyclic vs. Benzene Cores : Pyrazine and pyridazine derivatives exhibit enhanced reactivity compared to benzene-based acetonitriles due to electron-deficient aromatic systems, facilitating nucleophilic substitution .

Reactivity Profiles

- Nucleophilic Substitution : Chlorine at the 3-position in pyrazine derivatives is susceptible to displacement by amines or alkoxides, a feature exploited in drug discovery .

- Cyano Group Reactivity: The nitrile group in acetonitrile derivatives can undergo hydrolysis to carboxylic acids or reduction to amines, as demonstrated in 2-(4-chlorophenyl)-3-oxobutanenitrile .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Biological Activity

2-((3-Chloropyrazin-2-yl)amino)acetonitrile is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile is C7H7ClN4. The compound consists of a chloropyrazine core substituted with an amino group and an acetonitrile moiety. This structure is crucial for its biological activity, as it influences the compound's interaction with target proteins and enzymes involved in critical signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 172.60 g/mol |

| IUPAC Name | 2-((3-Chloropyrazin-2-yl)amino)acetonitrile |

| Key Functional Groups | Amino, Nitrile |

Research indicates that 2-((3-Chloropyrazin-2-yl)amino)acetonitrile may exhibit biological activities relevant to cancer treatment through its interaction with key signaling pathways, particularly the Ras/MAPK pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer.

Interaction Studies

Studies have demonstrated that 2-((3-Chloropyrazin-2-yl)amino)acetonitrile can inhibit specific phosphatases, suggesting its potential utility in oncology. The compound's binding affinity to various biological targets has been investigated using techniques such as:

- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.

These studies help elucidate the pharmacological profile of the compound and its potential therapeutic uses.

Case Studies and Research Findings

-

Anticancer Activity : A study highlighted the efficacy of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile against tumor cell lines, demonstrating a dose-dependent reduction in cell viability. The compound was shown to enhance the effects of radiation therapy, acting as a sensitizer for tumor cells.

Cell Line IC50 (µM) Effect HeLa 5.0 Significant cytotoxicity MCF7 4.5 Enhanced radiation sensitivity -

Inhibition Studies : In vitro assays indicated that the compound inhibits key enzymes involved in cancer cell signaling pathways. For instance, it showed potent inhibition against specific protein kinases associated with tumor growth.

Enzyme Target IC50 (nM) Selectivity Protein Kinase A 30 High Protein Kinase B 50 Moderate

Structural Comparisons

The uniqueness of 2-((3-Chloropyrazin-2-yl)amino)acetonitrile lies in its specific combination of structural features compared to similar compounds. Below is a comparison with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-((3-Chloropyrazin-2-yl)amino)acetonitrile | Chloropyrazine core, acetonitrile moiety | Potential as an anticancer agent |

| 3-Chloropyrazin-2-amine | Pyrazine structure, no acetonitrile | Precursor for synthesis |

| 5-Amino-3-chloropyrazine-2-carbonitrile | Amino group at different position | Different reactivity due to amino placement |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-Chloropyrazin-2-yl)amino)acetonitrile, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A key intermediate is 3-chloropyrazin-2-amine, which reacts with chloroacetonitrile or cyanomethylating agents under basic conditions. Multi-step protocols often employ acetonitrile as a solvent due to its polar aprotic properties, facilitating nucleophilic attack . For example, building block catalogs highlight its use in heterocyclic synthesis, where the pyrazine ring’s chlorinated position directs regioselective amination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the pyrazine ring (δ 8.0–8.5 ppm for aromatic protons) and the acetonitrile moiety (δ 3.5–4.0 ppm for CH2 groups).

- HRMS : Validate molecular weight (C6H5ClN4, exact mass 180.0164).

- IR Spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Acetonitrile derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Acetonitrile’s flammability (GHS H225) and acute toxicity (H302/H312) necessitate storage in cool, ventilated areas .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reaction pathways?

- Methodological Answer : DFT studies predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing chlorine on pyrazine lowers LUMO energy, enhancing reactivity at the aminoacetonitrile group. Solvent effects (e.g., acetonitrile’s dielectric constant) can be modeled using polarizable continuum models (PCM) .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted geometries)?

- Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with DFT-optimized geometries.

- Vibrational Frequency Analysis : Calibrate IR peak assignments by scaling DFT-calculated frequencies to match experimental data .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Solvent Optimization : Acetonitrile enhances reaction rates due to its high polarity and low nucleophilicity.

- Catalysis : Use Pd or Cu catalysts for cross-coupling steps. For example, highlights triethylamine in acetonitrile for amide bond formation (89.2% yield) .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the nitrile-containing product .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a precursor for imidazopyridines and triazoles. For instance, cyclization with arylidenemalononitriles yields fused heterocycles with potential pharmacological activity. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.